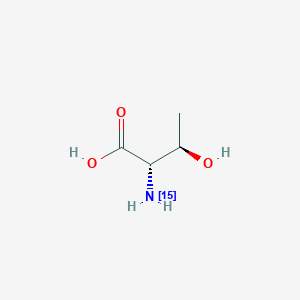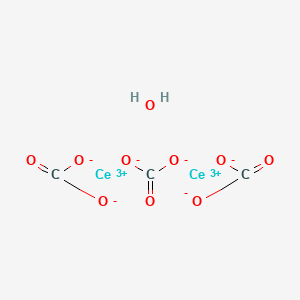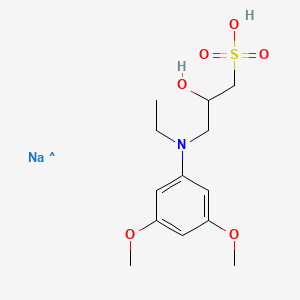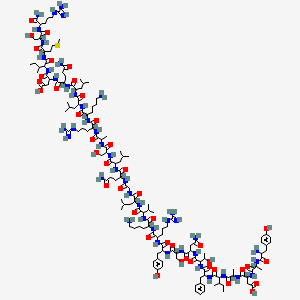
L-Threonine-15N
Descripción general
Descripción
L-Threonine-15N is the 15N-labeled version of L-Threonine . L-Threonine is a natural amino acid that can be produced by microbial fermentation and is used in food, medicine, or feed .
Synthesis Analysis
L-Threonine is an essential amino acid that plays a vital role in protein synthesis and other metabolic functions, such as glycine synthesis, protein phosphorylation, and O-linked glycosylation . It is elevated in Caenorhabditis elegans under dietary restriction (DR), and L-threonine supplementation increases its healthspan .Molecular Structure Analysis
The linear formula of L-Threonine-15N is CH3CH(OH)CH(15NH2)CO2H . The molecular weight is 120.11 .Physical And Chemical Properties Analysis
L-Threonine-15N has a molecular weight of 120.11 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación
Metabolic Engineering for L-Threonine Production
L-Threonine, an essential amino acid, is primarily produced through microbial fermentation. Metabolic engineering, especially in Escherichia coli and Corynebacterium glutamicum, has been a significant focus to enhance L-threonine production. This includes optimizing biosynthesis pathways, intracellular consumption, and trans-membrane export, creating robust microbial strains with high productivity (Dong, Quinn, & Wang, 2011). Similarly, a two-stage carbon distribution strategy in E. coli has been proposed to address challenges like cofactor availability, improving L-threonine productivity (Liu et al., 2018).
Genetic Manipulation for Enhanced Production
Advancements in genetic manipulation techniques have led to the construction of recombinant Corynebacterium glutamicum strains. This has resulted in improved L-threonine accumulation, highlighting the role of gene inactivation and over-expression in amino acid production (Lv et al., 2012).
Threonine's Role in Genetic Coding and Evolution
Studies have explored the hydrogen bonding between cytosine and threonine-containing peptides, suggesting a role for cytosine-peptide bonding in the early genetic coding mechanism and the origin of codons for hydroxy amino acids in the genetic code (Niu, Han, Yeh, & Black, 1987).
Isotopic Studies in Proteins
Research on the isotopic discrimination in dietary amino acids, particularly the "Threonine Anomaly," has contributed to understanding ecological and paleodietary information. This involves examining the change in threonine's nitrogen isotopic ratio during mammalian metabolism (Wallace & Hedges, 2016).
Isotope Labeling for NMR Studies
The application of L-Threonine-15N in nuclear magnetic resonance (NMR) studies is significant. For instance, amino acid-selective isotope labeling of proteins using cell-free synthesis has employed L-[15N]threonine for detailed molecular investigations (Yabuki et al., 1998).
Enantioselective Synthesis Research
Enantioselective synthesis of α-amino-β-hydroxy acids and [15N]-L-threonine from ethyl (S)-lactate highlights the importance of L-Threonine-15N in stereochemistry and pharmaceutical research (Sutherland & Willis, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-SZEKAKMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine-15N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















